molecular formula C9H14F3N3O2S B2442716 1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide CAS No. 2327054-50-0

1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2442716
CAS No.: 2327054-50-0
M. Wt: 285.29
InChI Key: FRHMGNWLVNRFRK-UHFFFAOYSA-N
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Description

1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the imidazole derivative with chlorosulfonic acid, followed by neutralization with a base.

    Addition of the trifluoroethyl group: This is typically done using a nucleophilic substitution reaction with a trifluoroethyl halide.

    Methylation and isopropylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide: Lacks the trifluoroethyl group, resulting in different chemical properties.

    N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide: Lacks the methyl and isopropyl groups, affecting its reactivity and applications.

Uniqueness

1-methyl-2-(propan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-imidazole-4-sulfonamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties and enhances its binding affinity to molecular targets. This makes it a valuable compound in various scientific research applications.

Properties

IUPAC Name

1-methyl-2-propan-2-yl-N-(2,2,2-trifluoroethyl)imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3O2S/c1-6(2)8-14-7(4-15(8)3)18(16,17)13-5-9(10,11)12/h4,6,13H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHMGNWLVNRFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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